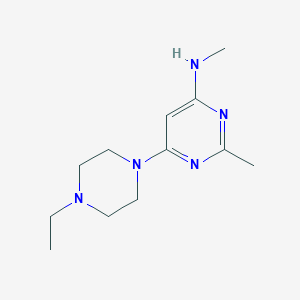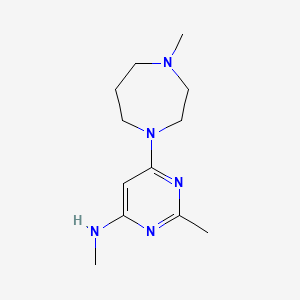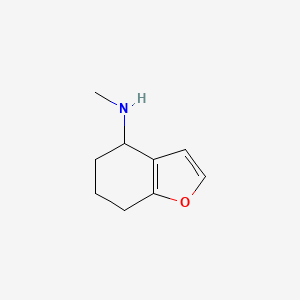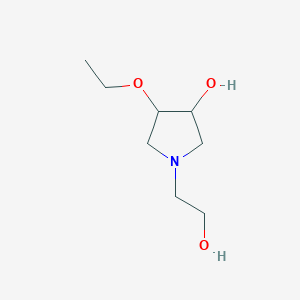
4-Ethoxy-1-(2-Hydroxyethyl)pyrrolidin-3-ol
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets. The specific targets of “4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol” would depend on its specific structure and functional groups .
Mode of Action
The mode of action would involve the compound interacting with its target(s) in a way that modulates their function. This could involve binding to a receptor, inhibiting an enzyme, or other mechanisms .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Pyrrolidine derivatives have been found to interact with a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. Pyrrolidine derivatives are generally well absorbed and can be metabolized by various enzymes in the body .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. This could range from changes in cell signaling to effects on gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and has a low toxicity profile. However, there are some limitations to using this compound in lab experiments. For example, it has a relatively short half-life, meaning it is quickly metabolized and cleared from the body. In addition, it can interact with other compounds, which can lead to unpredictable results.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol. One potential direction is to further investigate the effects of this compound on various diseases and disorders, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Another potential direction is to explore the use of this compound as a potential treatment for addiction and substance abuse. Additionally, further research could be done to investigate the mechanism of action of this compound and to develop new drugs based on its structure. Finally, further research could be done to investigate the potential therapeutic uses of this compound in humans.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Der Pyrrolidinring, der Teil der Struktur von „4-Ethoxy-1-(2-Hydroxyethyl)pyrrolidin-3-ol“ ist, wird von Medizinalchemikern häufig verwendet, um Verbindungen für die Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung effizient zu erkunden, den Beitrag zur Stereochemie des Moleküls und die erhöhte dreidimensionale (3D) Abdeckung aufgrund der Nicht-Planarität des Rings .
Anti-inflammatorische und antibakterielle Anwendungen
Pyrrolidinalkaloide haben gezeigt, dass sie mehrere wichtige biologische Aktivitäten besitzen, darunter entzündungshemmende und antibakterielle . Daher könnte „this compound“ als Pyrrolidinderivat möglicherweise bei der Entwicklung neuer entzündungshemmender und antibakterieller Medikamente eingesetzt werden.
Antifungal und Antiparasitäre Anwendungen
Zusätzlich zu den antibakteriellen Eigenschaften zeigen Pyrrolidinalkaloide auch antifungale und antiparasitäre Aktivitäten . Dies deutet darauf hin, dass „this compound“ auf sein Potenzial bei der Behandlung von Pilzinfektionen und parasitären Krankheiten untersucht werden könnte.
Antikrebsanwendungen
Pyrrolidinalkaloide haben vielversprechende Ergebnisse in Antikrebsstudien gezeigt . Daher könnte „this compound“ möglicherweise in der Krebsforschung und Medikamentenentwicklung eingesetzt werden.
Antihyperglykämische Anwendungen
Pyrrolidinalkaloide haben antihyperglykämische Aktivitäten gezeigt . Dies deutet darauf hin, dass „this compound“ auf seine mögliche Verwendung bei der Behandlung von Diabetes untersucht werden könnte.
Neuropharmakologische Anwendungen
Pyrrolidinalkaloide haben neuropharmakologische Aktivitäten gezeigt . Dies zeigt, dass „this compound“ bei der Entwicklung von Medikamenten für neurologische Erkrankungen eingesetzt werden könnte.
Eigenschaften
IUPAC Name |
4-ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-2-12-8-6-9(3-4-10)5-7(8)11/h7-8,10-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDOURGDFPFDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




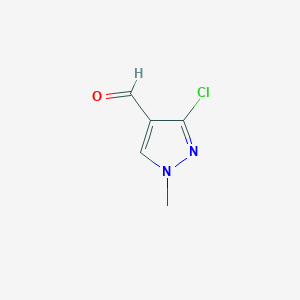
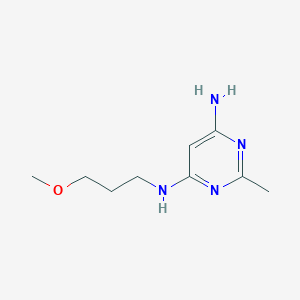
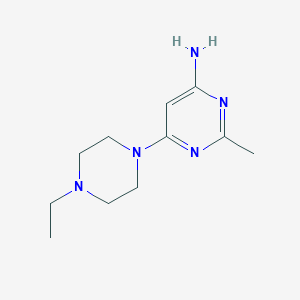
![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)

